tert-Butyl (2-amino-2-methylpropyl)carbamate
Overview
Description
Tert-Butyl (2-amino-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Intermediates
Development of Synthesis Methods : Tert-butyl carbamates, including tert-butyl (2-amino-2-methylpropyl)carbamate, are used in the development of rapid synthesis methods for biologically active compounds. For example, a study demonstrated a method to synthesize a compound used as an intermediate in the production of biologically active molecules like osimertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Preparation of Glycoconjugates : Glycosylative transcarbamylation, a reaction involving tert-butyl carbamates, has been used to efficiently transform them into anomeric 2-deoxy-2-amino sugar carbamates. This method shows tolerance to various protecting groups and aids in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Chemoselective Transformations : Studies have explored the use of tert-butyl carbamates for the chemoselective transformation of amino protecting groups. These transformations are crucial in synthesizing a range of organic compounds, showing the versatility of tert-butyl carbamates in organic synthesis (Sakaitani & Ohfune, 1990).
Chemical Properties and Reactions
Metalation and Alkylation Studies : Tert-butyl carbamate derivatives have been investigated for their ability to undergo metalation between nitrogen and silicon. This process is essential for preparing α-functionalized α-amino silanes, highlighting its significance in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).
Diels-Alder Reactions : Tert-butyl carbamates are used in the preparation of compounds that undergo Diels-Alder reactions. This reaction is a key synthetic strategy for creating complex organic molecules, showcasing the role of tert-butyl carbamates in facilitating these transformations (Padwa, Brodney, & Lynch, 2003).
Creation of Carbamate Derivatives : The synthesis and characterization of new carbamate derivatives using tert-butyl carbamates have been researched. These studies contribute to our understanding of the diverse applications of carbamates in chemical synthesis and their properties (Das et al., 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
Future Directions
The future directions for the use of “tert-Butyl (2-amino-2-methylpropyl)carbamate” could involve its application in the synthesis of new compounds with potential therapeutic uses. For instance, it has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which have potential use in osteoarthritis therapy .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-amino-2-methylpropyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Its localization can also influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBEHBEAPOBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591565 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95034-05-2 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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